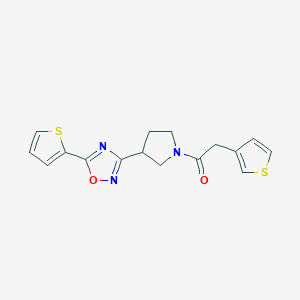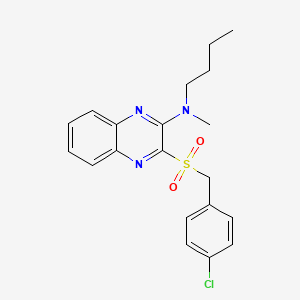![molecular formula C12H18N2O4S2 B2690530 N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide CAS No. 713104-98-4](/img/structure/B2690530.png)
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide, also known as TBNSE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Scientific Research Applications
Alkylation and Ethylation
N-[2-(tert-Butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide, through its derivative ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, has shown significant utility in alkylation reactions. This sulfonimidate efficiently ethylates various acids to esters, alcohols, and phenols to ethers without molecular rearrangements or racemization. This reaction, known as SNAAP alkylation, demonstrates a chemoselective preference for oxygen over nitrogen and sulfur. Such reactions have wide-ranging implications in synthetic chemistry for the development of various chemical compounds (Maricich et al., 2013).
Synthesis of Secondary Amines
The compound plays a crucial role in the synthesis of secondary amines. It undergoes smooth alkylation by Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in high yields. This facilitates the preparation of a wide range of secondary amines, which are fundamental in the synthesis of various pharmaceutical and chemical compounds (Fukuyama, Jow, & Cheung, 1995).
Computational Studies and Molecular Interactions
In computational chemistry, derivatives of this compound have been synthesized and studied for their structural, electronic properties, and molecular interactions. These studies, including Hirshfeld surface analysis and molecular dynamics simulations, provide insights into the behavior of these molecules in various environments. This research aids in the design of new compounds with specific properties for use in materials science and pharmaceuticals (Murthy et al., 2018).
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-12(2,3)19-9-8-13-20(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCCBUVKYFKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)
![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)



![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)


![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

